molecular formula C15H10ClN3O2 B11711782 2-[(E)-2-(4-Chloro-phenyl)-vinyl]-5-nitro-1H-benzoimidazole

2-[(E)-2-(4-Chloro-phenyl)-vinyl]-5-nitro-1H-benzoimidazole

Cat. No.: B11711782
M. Wt: 299.71 g/mol
InChI Key: CCEZORMUHXOROV-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-2-(4-Chloro-phenyl)-vinyl]-5-nitro-1H-benzoimidazole is a compound belonging to the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-Chloro-phenyl)-vinyl]-5-nitro-1H-benzoimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by nitration and subsequent reactions to introduce the vinyl and chloro substituents . One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex benzimidazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the selection of appropriate catalysts and reagents is crucial to minimize by-products and ensure the desired product’s consistency.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-Chloro-phenyl)-vinyl]-5-nitro-1H-benzoimidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The chloro group can be substituted with other functional groups to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-Chloro-phenyl)-vinyl]-5-nitro-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. The compound’s structural similarity to nucleotides allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of key biological processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-2-(4-Chloro-phenyl)-vinyl]-5-nitro-1H-benzoimidazole stands out due to its unique combination of a nitro group, a vinyl group, and a chloro-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H10ClN3O2

Molecular Weight

299.71 g/mol

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-6-nitro-1H-benzimidazole

InChI

InChI=1S/C15H10ClN3O2/c16-11-4-1-10(2-5-11)3-8-15-17-13-7-6-12(19(20)21)9-14(13)18-15/h1-9H,(H,17,18)/b8-3+

InChI Key

CCEZORMUHXOROV-FPYGCLRLSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC=C1C=CC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.